1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-19-20-16(24-10)18-14(22)12-6-4-8-21(15(12)23)9-11-5-2-3-7-13(11)17/h2-8H,9H2,1H3,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDODYCFDQWFTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. The compound integrates a chlorobenzyl moiety with a thiadiazole ring and a dihydropyridine structure, suggesting diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
- Molecular Formula : C16H13ClN4O2S
- Molecular Weight : 360.82 g/mol
- CAS Number : 951527-46-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. In one study, derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM against pathogens like E. coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 0.5 | E. coli |
| Compound B | 1.0 | S. aureus |
| Compound C | 0.3 | Pseudomonas aeruginosa |
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. For example, certain compounds have demonstrated cytostatic effects against various cancer cell lines, indicating potential as therapeutic agents . The mechanism of action often involves the induction of apoptosis in cancer cells.
Case Study: Anticancer Activity
In a study involving the evaluation of several thiadiazole derivatives, one compound was noted to inhibit the proliferation of pancreatic cancer cells (DAN-G) effectively. The IC50 value was reported to be significantly lower than that of standard chemotherapeutic agents .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells.
- Interaction with Cellular Membranes : The lipophilic nature of these compounds allows them to penetrate cellular membranes effectively.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Chlorobenzyl Group : Enhances lipophilicity and potential interactions with cellular targets.
- Thiadiazole Ring : Known for its pharmacological significance; contributes to antimicrobial and anticancer activities.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Biological Effect |
|---|---|
| Chlorobenzyl substitution | Increased antimicrobial potency |
| Thiadiazole presence | Enhanced anticancer activity |
| Dihydropyridine framework | Potential neuroprotective effects |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H13ClN4O2S
- Molecular Weight : 360.82 g/mol
- CAS Number : 951527-46-1
The compound features a chlorobenzyl group, a thiadiazole ring, and a dihydropyridine structure, contributing to its unique reactivity and biological activity.
Pharmacological Applications
-
Antimicrobial Activity
- Studies indicate that compounds related to thiadiazoles exhibit significant antimicrobial properties. The inclusion of the thiadiazole moiety in this compound may enhance its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Molecular docking studies suggest that this compound can interact with specific enzymes in microbial cells, potentially inhibiting their growth .
- Anti-inflammatory Properties
-
Anticancer Potential
- Preliminary research suggests that derivatives of this compound could exhibit anticancer activities. The structural similarity to known anticancer agents warrants investigation into its efficacy against various cancer cell lines .
- The mechanism of action may involve the inhibition of specific pathways associated with tumor growth and proliferation.
Synthesis and Characterization
The synthesis of 1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
- Formation of the thiadiazole ring through cyclization reactions.
- Subsequent introduction of the chlorobenzyl group.
- Finalization of the dihydropyridine structure through condensation reactions.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The dihydropyridine core in the target compound contrasts with furan (benzoxazine-linked), thiophene, or benzamide backbones in analogs. Dihydropyridines are often associated with redox activity or kinase binding, whereas benzoxazines and thiophenes may favor anti-inflammatory or antimicrobial effects .
- In contrast, the pyrrolidinyl or pyrrole groups in analogs (e.g., N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(1H-pyrrol-1-yl)benzamide) may improve solubility or modulate neurotransmitter receptors .
Pharmacological Activity Comparison
- Antimicrobial Potential: The thiophene-thiadiazole hybrid (3-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide) may exhibit broad-spectrum antimicrobial activity due to thiadiazole’s role in disrupting bacterial cell membranes .
- Kinase Inhibition : The dihydropyridine-thiadiazole combination in the target compound could mimic ATP-binding sites in kinases, a mechanism seen in FDA-approved dihydropyridine derivatives (e.g., imatinib analogs).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Core Synthesis : Begin with cyclization of β-ketoesters (e.g., Hantzsch dihydropyridine synthesis) to form the pyridone core. Use alkylation with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl group .
- Thiadiazole Coupling : Attach the 5-methyl-1,3,4-thiadiazol-2-amine via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Optimization : Control temperature (room temp to 90°C), solvent polarity (DMF, acetonitrile), and reaction time (1–3 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
- Yield : Typical yields range from 37–70% for analogous compounds, depending on substituent reactivity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify aromatic proton environments (e.g., chlorobenzyl aromatic protons at δ 7.2–7.5 ppm) and carboxamide NH signals (δ 10–12 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiadiazole C=N/C-S bonds (1500–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₇H₁₄ClN₄O₂S: calc. 397.0465) .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Test against HCV NS5B RNA polymerase (IC₅₀ assays) or kinases (e.g., EGFR, using fluorescence-based ADP-Glo™ assays) .
- Antimicrobial Screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity against viral polymerases?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen substitutions (e.g., 3-F, 4-Cl on benzyl) or thiadiazole modifications (e.g., 5-ethyl, 5-nitro) to assess steric/electronic effects .
- Docking Studies : Use AutoDock Vina to model interactions with HCV NS5B (PDB: 1NH7). Prioritize analogs with improved binding scores (ΔG < -8 kcal/mol) .
- In Vitro Validation : Compare IC₅₀ values of analogs in polymerase inhibition assays. Correlate with computational predictions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer) among structurally similar dihydropyridines?
- Methodological Answer :
- Mechanistic Profiling : Perform target-specific assays (e.g., viral vs. human polymerases) to identify off-target effects .
- Metabolite Analysis : Use LC-MS to detect active metabolites (e.g., oxidized pyridine derivatives) that may contribute to divergent activities .
- Crystallography : Solve co-crystal structures with target proteins (e.g., NS5B) to validate binding modes vs. unrelated targets (e.g., tubulin) .
Q. How can computational methods predict metabolic stability and toxicity early in development?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism, blood-brain barrier penetration, and Ames toxicity .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess compound stability in physiological conditions (e.g., aqueous solubility, aggregation propensity) .
- In Silico Tox : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and prioritize analogs with lower risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
